Axl/Mer/CSF1R-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Axl/Mer/CSF1R-IN-1 is a selective, potent small molecule inhibitor targeting Axl, Mer, and Colony Stimulating Factor 1 Receptor (CSF1R) kinases. These kinases play crucial roles in the tumor microenvironment by modulating immune responses and promoting tumorigenesis. The compound has shown significant potential as a cancer immunotherapeutic agent by targeting both immune and tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Axl/Mer/CSF1R-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of enzyme binding assays to ensure the selective inhibition of Axl, Mer, and CSF1R .
Industrial Production Methods: Industrial production methods for this compound are designed to ensure high yield and purity of the final product. These methods typically involve large-scale synthesis using optimized reaction conditions and purification techniques. The exact details of the industrial production process are proprietary and not publicly available .
Chemical Reactions Analysis
Types of Reactions: Axl/Mer/CSF1R-IN-1 undergoes various chemical reactions, including phosphorylation inhibition and kinase activity modulation. These reactions are crucial for its function as a kinase inhibitor .
Common Reagents and Conditions: The common reagents used in the synthesis and reactions of this compound include organic solvents, catalysts, and specific enzyme inhibitors. The reaction conditions are optimized to ensure selective inhibition of the target kinases .
Major Products Formed: The major products formed from the reactions involving this compound are the phosphorylated and non-phosphorylated forms of the target kinases. These products are essential for studying the compound’s mechanism of action and therapeutic potential .
Scientific Research Applications
Axl/Mer/CSF1R-IN-1 has a wide range of scientific research applications, particularly in the fields of cancer biology and immunotherapy. It has been shown to induce antitumor immunity by reducing the number of M2 macrophages and myeloid-derived suppressor cells while increasing the populations of M1 macrophages and cytotoxic CD8 T cells in the tumor microenvironment . Additionally, it enhances the expression of major histocompatibility complex class I and E-cadherin in tumor cells, further promoting immune responses against cancer .
Mechanism of Action
The mechanism of action of Axl/Mer/CSF1R-IN-1 involves the simultaneous inhibition of Axl, Mer, and CSF1R kinases. This inhibition leads to the remodeling of the tumor microenvironment towards immune stimulation. The compound increases the populations of M1 macrophages and CD8 T cells while decreasing M2 macrophages and myeloid-derived suppressor cells . It also enhances the expression of major histocompatibility complex class I and E-cadherin in tumor cells, promoting antitumor immunity .
Comparison with Similar Compounds
Axl/Mer/CSF1R-IN-1 is unique in its ability to simultaneously inhibit Axl, Mer, and CSF1R kinases, making it a potent and selective inhibitor with significant therapeutic potential. Similar compounds include Q702, which also targets Axl, Mer, and CSF1R kinases and has shown promising results in preclinical studies . Other related compounds include pexidartinib, which targets CSF1R and has been approved for the treatment of tenosynovial giant cell tumor .
Conclusion
This compound is a promising compound with significant potential in cancer immunotherapy. Its ability to simultaneously inhibit multiple kinases involved in the tumor microenvironment makes it a valuable tool for scientific research and therapeutic development.
Properties
Molecular Formula |
C25H24F3N5O5 |
---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
N-[5-(6,7-dimethoxyquinolin-4-yl)oxypyridin-2-yl]-1-ethyl-5-methyl-4-(2,2,2-trifluoroethoxy)pyrazole-3-carboxamide |
InChI |
InChI=1S/C25H24F3N5O5/c1-5-33-14(2)23(37-13-25(26,27)28)22(32-33)24(34)31-21-7-6-15(12-30-21)38-18-8-9-29-17-11-20(36-4)19(35-3)10-16(17)18/h6-12H,5,13H2,1-4H3,(H,30,31,34) |
InChI Key |
CECCRXOJUSBPSD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C(=O)NC2=NC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OCC(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.